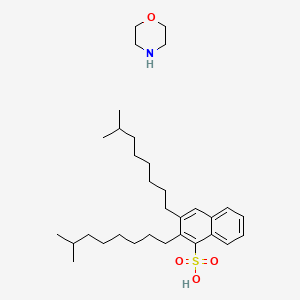
2,3-Bis(7-methyloctyl)naphthalene-1-sulfonic acid;morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalenesulfonic acid, diisononyl-, compd. with morpholine (1:1) is a chemical compound with the molecular formula C32H53NO4S and a molecular weight of 547.833 g/mol . This compound is known for its unique structure, which includes a naphthalene ring substituted with sulfonic acid and diisononyl groups, combined with morpholine in a 1:1 ratio .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalenesulfonic acid, diisononyl-, compd. with morpholine (1:1) typically involves the sulfonation of naphthalene followed by the introduction of diisononyl groups. The final step involves the reaction with morpholine to form the 1:1 compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation reactors where naphthalene is treated with sulfuric acid or oleum. The diisononyl groups are then introduced through alkylation reactions. Finally, morpholine is added under controlled conditions to form the final product. The process is optimized for yield and purity, with continuous monitoring and quality control .
Analyse Chemischer Reaktionen
Types of Reactions
Naphthalenesulfonic acid, diisononyl-, compd. with morpholine (1:1) can undergo various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced, particularly at the sulfonic acid group, under specific conditions.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfonamide derivatives .
Wissenschaftliche Forschungsanwendungen
Naphthalenesulfonic acid, diisononyl-, compd. with morpholine (1:1) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Investigated for its potential use in biochemical assays and as a stabilizing agent for proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and as an additive in lubricants and polymers.
Wirkmechanismus
The mechanism by which Naphthalenesulfonic acid, diisononyl-, compd. with morpholine (1:1) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong ionic interactions, while the morpholine moiety can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of target proteins and pathways, leading to the observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalenesulfonic acid, diisononyl-: Similar structure but lacks the morpholine component.
Naphthalenesulfonic acid, diisononyl-, compd. with 1,1’-iminobis[2-propanol] (11): Similar sulfonic acid and diisononyl groups but different amine component.
Uniqueness
Naphthalenesulfonic acid, diisononyl-, compd. with morpholine (1:1) is unique due to the presence of the morpholine moiety, which imparts distinct chemical and physical properties. This uniqueness makes it particularly useful in applications requiring specific interactions with biological molecules and industrial processes .
Eigenschaften
CAS-Nummer |
89921-55-1 |
|---|---|
Molekularformel |
C28H44O3S.C4H9NO C32H53NO4S |
Molekulargewicht |
547.8 g/mol |
IUPAC-Name |
2,3-bis(7-methyloctyl)naphthalene-1-sulfonic acid;morpholine |
InChI |
InChI=1S/C28H44O3S.C4H9NO/c1-22(2)15-9-5-7-11-17-24-21-25-18-13-14-20-27(25)28(32(29,30)31)26(24)19-12-8-6-10-16-23(3)4;1-3-6-4-2-5-1/h13-14,18,20-23H,5-12,15-17,19H2,1-4H3,(H,29,30,31);5H,1-4H2 |
InChI-Schlüssel |
LSUXGEOEKSTJCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCCC1=CC2=CC=CC=C2C(=C1CCCCCCC(C)C)S(=O)(=O)O.C1COCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


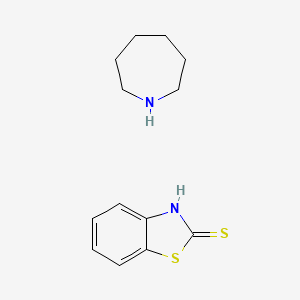
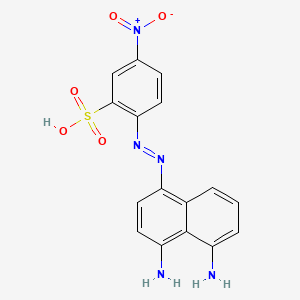


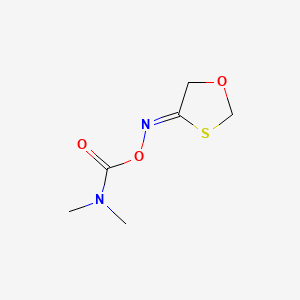


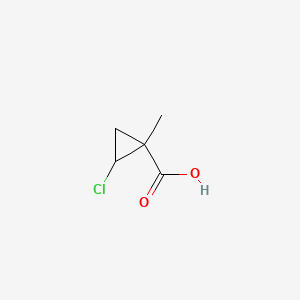
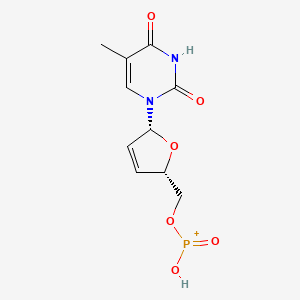

![1,1'-Isopropylidenebis(oxy)bis[2-ethylhexane]](/img/structure/B12669173.png)



